

A Comparative Analysis of Amabiline and Other Pyrrolizidine Alkaloids in Cynoglossum Species

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Compound of Interest

Compound Name: *Amabiline*

Cat. No.: *B1664830*

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This guide provides a comparative overview of the **Amabiline** content and the broader pyrrolizidine alkaloid (PA) profiles in various species of the Cynoglossum genus. While **Amabiline** is a known constituent of certain Cynoglossum species, quantitative data comparing its specific concentration across different species is limited in publicly available scientific literature. This document summarizes the existing qualitative and quantitative data on the total PA content and profiles, outlines a comprehensive experimental protocol for the quantification of **Amabiline**, and illustrates the toxicological pathway of these alkaloids.

Data Presentation: Pyrrolizidine Alkaloid Content in Cynoglossum Species

Direct comparative studies quantifying **Amabiline** across a range of Cynoglossum species are not readily available. However, research on the total and individual PA content of specific species provides valuable insights into the chemical diversity within this genus. The following table summarizes the available data.

Species	Plant Part	Total Pyrrolizidine Alkaloid (PA) Content (% of dry weight)	Amabiline Presence	Other Notable Pyrrolizidine Alkaloids	Reference
Cynoglossum officinale	Immature Leaves	1.5 - 2.0%	Not Reported as a major component	7-angelylheliotridine, echinatine, heliosupine, acetylheliosupine	[1] [2]
Cynoglossum officinale	Mature Leaves	~0.31 - 1.20%	Not Reported as a major component	7-angelylheliotridine, echinatine, heliosupine, acetylheliosupine	[1] [2]
Cynoglossum officinale	Flowers	~1.36%	Not Reported as a major component	7-angelylheliotridine, echinatine, heliosupine, acetylheliosupine	[1] [2]
Cynoglossum officinale	Pods	~1.00%	Not Reported as a major component	7-angelylheliotridine, echinatine, heliosupine, acetylheliosupine	[1] [2]

Cynoglossum amabile	Whole Plant	Data not available	Present	Echinatine, 7-acetylechinatine, lycopsamine, rinderine, supinine, 9-angeloylretro necine, 9-angeloyl-7- viridiflorylretr onecine	[3] [4] [5]
Cynoglossum australe	Not specified	Data not available	Present	Cynausine, cynaustraline	[3]
Cynoglossum creticum	Aerial Parts	Data not available	Not Reported	3'-Acetyl rinderine, 3'-acetylechinatine, heliosupine, 3'-acetylheliosupine, 7-angeloylheliotridine, rinderine, supinine, 7-seneciolyheliotridine, echinatine	
Cynoglossum furcatum	Aerial Parts & Roots	Data not available	Not Reported	Neocoramandaline, echinatine, viridifloryl ester of laburnine	

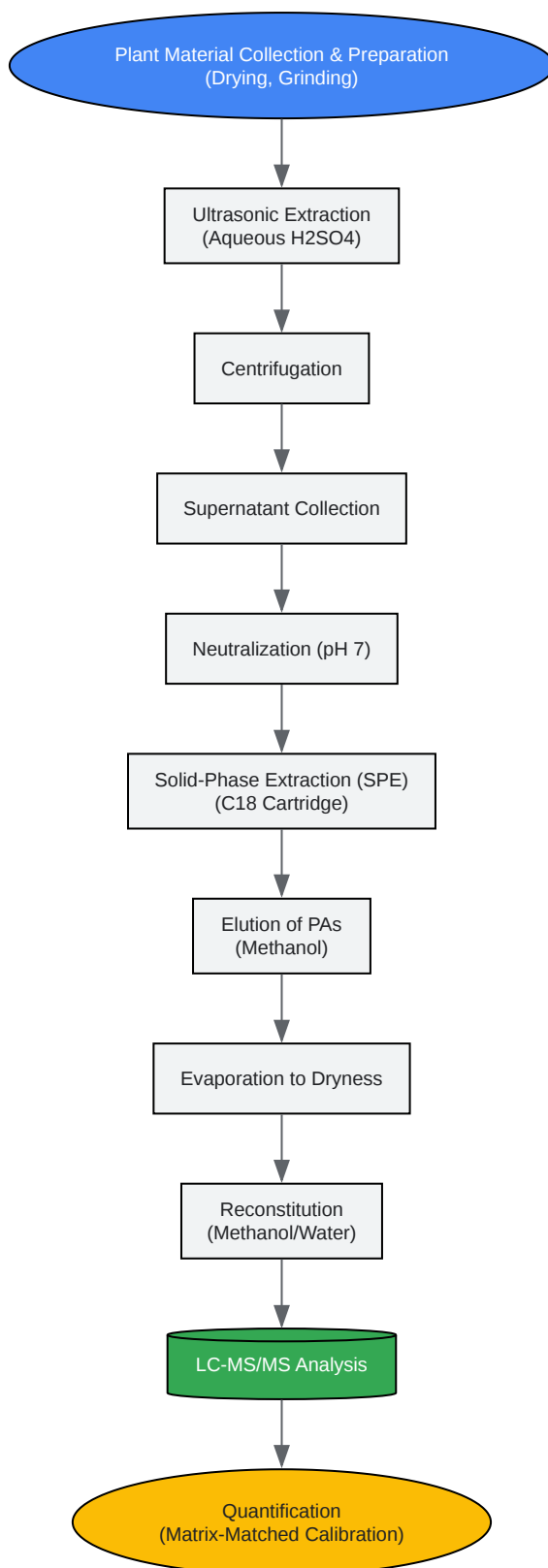
Cynoglossum columnae	Aerial Parts & Roots	Data not available	Not Reported	2'-epi- heliosupine N-oxide, rinderine N- oxide, 3'-O- acetylinderin e N-oxide, echinatine N- oxide	[6]
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Note: The absence of a reported value for **Amabiline** in a particular species does not definitively confirm its absence, but rather that it has not been identified as a significant component in the cited studies. The total PA content can vary significantly based on the plant's developmental stage, with immature tissues generally showing higher concentrations[1][2].

Experimental Protocols

The following is a synthesized, detailed methodology for the extraction and quantification of **Amabiline** and other pyrrolizidine alkaloids in Cynoglossum plant material, based on established analytical methods for PAs.

Experimental Workflow for PA Quantification



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Caption: Workflow for the extraction and quantification of pyrrolizidine alkaloids.

Detailed Methodologies

1. Sample Preparation:

- Collect fresh plant material (e.g., leaves, stems, flowers).
- Dry the plant material at 40°C until a constant weight is achieved.
- Grind the dried material to a fine powder using a mill.

2. Extraction of Pyrrolizidine Alkaloids:

- Weigh 2.0 g of the powdered plant material into a centrifuge tube.
- Add 20 mL of 0.05 M aqueous sulfuric acid.
- Sonicate the mixture for 15 minutes at room temperature.
- Centrifuge the sample at 3800 x g for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of the extraction solution and combine the supernatants.
- Neutralize the combined extracts to pH 7 with an ammonia solution.
- Filter the neutralized extract to remove any particulate matter.

3. Solid-Phase Extraction (SPE) for Sample Clean-up:

- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Load 10 mL of the filtered, neutralized extract onto the cartridge.
- Wash the cartridge with 2 x 5 mL of water to remove polar impurities.
- Dry the cartridge under vacuum for 5-10 minutes.
- Elute the PAs from the cartridge with 2 x 5 mL of methanol.

4. Sample Preparation for Analysis:

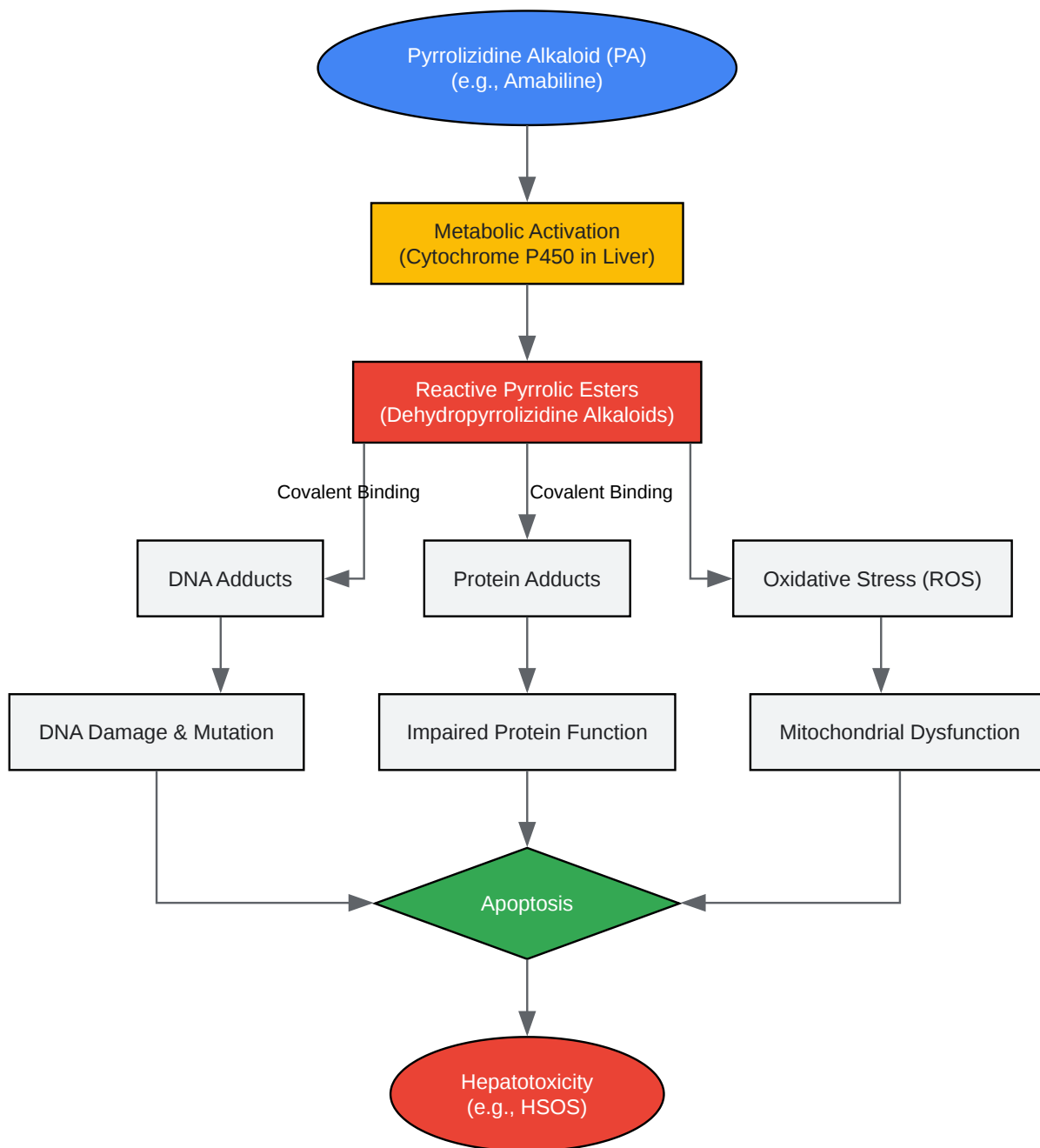
- Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v).
- The sample is now ready for analysis.

5. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a binary gradient elution.
 - Eluent A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Eluent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Quantification: Use multiple reaction monitoring (MRM) for the specific transitions of **Amabiline** and other target PAs. Quantification is achieved by using a matrix-matched calibration curve with certified reference standards.

Signaling Pathway of Pyrrolizidine Alkaloid Toxicity

Pyrrolizidine alkaloids, including **Amabiline**, are known for their hepatotoxicity, which is a result of their metabolic activation in the liver. The following diagram illustrates the generally accepted toxicological pathway.



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Caption: Metabolic activation and hepatotoxic pathway of pyrrolizidine alkaloids.

The toxicity of 1,2-unsaturated pyrrolizidine alkaloids is initiated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters

(dehydropyrrolizidine alkaloids). These electrophilic metabolites can then covalently bind to cellular macromolecules such as DNA and proteins, forming adducts. The formation of DNA adducts can lead to DNA damage and mutations, contributing to the carcinogenic potential of these compounds. Protein adducts can impair the function of essential enzymes and structural proteins.

Furthermore, the metabolic activation process and the subsequent cellular damage can induce oxidative stress through the generation of reactive oxygen species (ROS). This, in turn, can lead to mitochondrial dysfunction. The culmination of DNA damage, impaired protein function, and mitochondrial damage can trigger programmed cell death (apoptosis), ultimately resulting in hepatotoxicity, which can manifest as conditions like hepatic sinusoidal obstruction syndrome (HSOS).

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